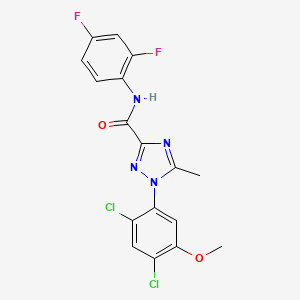

![molecular formula C15H16N6O B2530119 {4-[(4-甲氧基苯基)氨基]蝶啶-2-基}二甲胺 CAS No. 946348-70-5](/img/structure/B2530119.png)

{4-[(4-甲氧基苯基)氨基]蝶啶-2-基}二甲胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“{4-[(4-Methoxyphenyl)amino]pteridin-2-yl}dimethylamine” is a compound that has been synthesized and studied for its potential applications . It has the molecular formula C15H16N6O and a molecular weight of 296.334.

Synthesis Analysis

The compound has been synthesized via a Schiff bases reduction route . The process involves the N-alkylation of primary amines and ammonia, reduction of nitriles and amides in the presence of catalysts such as LiAlH4 and NaBH4 . NaBH4 is a powerful reducing agent that has been used for the reduction of different functional groups .Molecular Structure Analysis

The compound consists of asymmetric units of C16H20N2O in orthorhombic and monoclinic crystal systems . The molecular structures of the compounds are stabilized by secondary intermolecular interactions .Chemical Reactions Analysis

The compound is an important starting material for the synthesis of many compounds such as azo dyes and dithiocarbamate . It has been used in the preparation of secondary amines .科学研究应用

蝶啶衍生物的合成

从二氨基马来腈 (DAMN) 合成蝶啶衍生物突出了“{4-[(4-甲氧基苯基)氨基]蝶啶-2-基}二甲胺”等化合物在生成多种蝶啶-2-酮衍生物中的效用。这些衍生物通过一系列涉及缩合、亲核取代和转化过程的反应合成,突显了该化合物杂环化学中的多功能性及其在药物开发和生化研究中的潜在应用 (Tsuzuki & Tada, 1986)。

化学性质探索

对蝶啶的反应性和性质的研究提供了对“{4-[(4-甲氧基苯基)氨基]蝶啶-2-基}二甲胺”衍生物化学行为的见解。例如,在高锰酸钾存在下用伯胺对蝶啶进行烷基化的研究表明了化学修饰的潜力,这可能导致具有不同生物活性的新化合物。这些发现对于新型治疗剂的开发和了解蝶啶化学的基本方面至关重要 (Śladowska, Veldhuizen, & Plas, 1986)。

对药物化学的贡献

新合成路线的开发和蝶啶化合物的氧化还原性质的探索突出了“{4-[(4-甲氧基苯基)氨基]蝶啶-2-基}二甲胺”在药物化学中的重要性。通过阐明蝶啶衍生物的作用机制和潜在的治疗应用,研究人员可以推进针对特定疾病的药物的发现。这些化合物的合成和分析有助于扩大为设计更有效和更安全的药物所需的知识基础 (Tsuji, Sasaki, & Yoshifuji, 1999)。

作用机制

Target of Action

Similar compounds have been reported to target acetylcholinesterase (ache), a key enzyme involved in neurotransmission .

Mode of Action

Related compounds have been shown to inhibit ache, thereby increasing the concentration of acetylcholine in the synaptic cleft and enhancing cholinergic transmission .

Biochemical Pathways

If it acts similarly to related compounds, it may influence the cholinergic pathway by inhibiting ache .

Result of Action

If it acts similarly to related compounds, it may enhance cholinergic transmission by increasing the concentration of acetylcholine in the synaptic cleft .

属性

IUPAC Name |

4-N-(4-methoxyphenyl)-2-N,2-N-dimethylpteridine-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N6O/c1-21(2)15-19-13-12(16-8-9-17-13)14(20-15)18-10-4-6-11(22-3)7-5-10/h4-9H,1-3H3,(H,17,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGUUGRVYZKMMSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC2=NC=CN=C2C(=N1)NC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2530036.png)

![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylbutanamide](/img/structure/B2530037.png)

![4-bromo-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2530041.png)

![6-(Iodomethyl)-5-oxaspiro[3.5]nonane](/img/structure/B2530045.png)

![4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-methylbenzamide](/img/structure/B2530047.png)

![(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-morpholino-2-oxoethyl)thio)acetamide](/img/structure/B2530056.png)

![(E)-3-([1,2,4]triazolo[3,4-a]phthalazin-3-yl)prop-2-enoic acid](/img/structure/B2530058.png)